molecular formula C10H13NO2S B2793904 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one CAS No. 1955519-93-3

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B2793904
CAS No.: 1955519-93-3
M. Wt: 211.28
InChI Key: PREBUROIKCTTJR-UHFFFAOYSA-N
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Description

1-[(3-Hydroxyphenyl)imino]-1lambda⁶-thiolan-1-one is a sulfur-containing heterocyclic compound featuring a thiolan-1-one core (a five-membered ring with a sulfone group) and an imino group (-N=) linked to a 3-hydroxyphenyl substituent. The hydroxyl group at the phenyl 3-position distinguishes it from related derivatives, influencing electronic properties, solubility, and reactivity.

Properties

IUPAC Name

3-[(1-oxothiolan-1-ylidene)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-10-5-3-4-9(8-10)11-14(13)6-1-2-7-14/h3-5,8,12H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREBUROIKCTTJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=NC2=CC(=CC=C2)O)(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-hydroxyaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the hydroxy group can participate in hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The compounds below share the thiolan-1-one core but differ in substituent groups, leading to distinct molecular weights, polarities, and applications:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
1-[(4-Aminophenyl)imino]-1lambda⁶-thiolan-1-one (910780-69-7) 4-Aminophenyl C₁₀H₁₄N₂OS 210.3 Life science applications; supplied in high purity (99.9%+)
1-[(3-Methyl-4-nitrophenyl)imino]-1lambda⁶-thiolan-1-one (1021-39-2) 3-Methyl-4-nitrophenyl C₁₁H₁₄N₂O₃S 254.3 Electron-withdrawing nitro group enhances reactivity; ISO-certified
1-[(3-Chloro-2-methylphenyl)imino]-1lambda⁶-thiolan-1-one (2060045-16-9) 3-Chloro-2-methylphenyl C₁₁H₁₄ClNOS 243.75 Chlorine substituent increases lipophilicity; potential agrochemical use
1-[(2-Fluorophenyl)imino]-1lambda⁶-thiolan-1-one (2060031-81-2) 2-Fluorophenyl C₁₀H₁₀FNOS 211.26* Fluorine enhances electronic stability; used in pharmaceuticals
3-Amino-1-imino-1lambda⁶-thiolan-1-one (CID 153214758) Amino group on thiolan ring C₄H₁₀N₂OS 134.2 Simplified structure; potential precursor in synthesis
3-[(4-Methoxyphenyl)amino]-1lambda⁶-thiolane-1,1-dione (303992-20-3) 4-Methoxyphenylamino C₁₁H₁₅NO₃S 241.31 Dione structure; methoxy group improves solubility

*Calculated based on molecular formula.

Biological Activity

Overview of 1-[(3-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one

This compound is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features a thiolane ring, which may contribute to its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds containing a thiolane or thiazole moiety often exhibit antioxidant properties. This can be attributed to the ability of sulfur-containing compounds to scavenge free radicals and reduce oxidative stress in biological systems. The presence of the hydroxyphenyl group may enhance these properties through synergistic effects.

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. Further studies are necessary to establish specific efficacy against particular strains.

Cytotoxic Effects

Some studies suggest that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. The activity may be linked to the compound's ability to induce apoptosis or inhibit cell proliferation. Detailed investigations into the specific pathways affected by this compound are required.

Enzyme Inhibition

Enzyme inhibition is another potential biological activity of this compound. It may act as an inhibitor for various enzymes involved in metabolic processes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Neuroprotective Effects

There is emerging evidence that certain sulfur-containing compounds can offer neuroprotective benefits, possibly through anti-inflammatory mechanisms or by enhancing neuronal survival under stress conditions.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAntioxidantScavenging free radicals[Existing Knowledge]
1-(3-Hydroxyphenyl)-2-thiazolidinoneAntimicrobialDisruption of cell membranes[Existing Knowledge]
4-Thiazolidinone derivativesCytotoxicInduction of apoptosis[Existing Knowledge]
Thiazole derivativesEnzyme inhibitionInhibition of metabolic enzymes[Existing Knowledge]
Sulfur-containing compoundsNeuroprotectiveAnti-inflammatory effects[Existing Knowledge]

Case Study 1: Antioxidant Activity Assessment

A study investigating the antioxidant capacity of various thiolane derivatives found that compounds with hydroxyl substitutions exhibited significantly higher radical scavenging activity compared to their non-hydroxylated counterparts. This suggests that this compound may possess similar properties.

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of sulfur-containing compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a phenolic group showed enhanced activity, supporting the potential use of this compound in developing new antimicrobial agents.

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research focused on the cytotoxic effects of thiazolidinone derivatives revealed promising results in inhibiting the growth of breast cancer cells. The mechanism was linked to apoptosis induction, highlighting a possible therapeutic application for this compound in oncology.

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